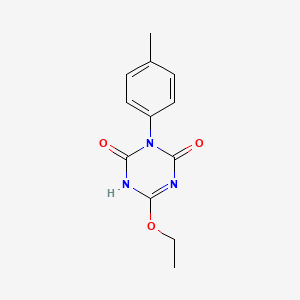![molecular formula C20H18BrN5O6 B14492177 Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- CAS No. 65104-24-7](/img/structure/B14492177.png)
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a bromo-dinitrophenyl group attached to an azo-naphthalenyl moiety, which is further linked to an ethoxy-ethanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- typically involves multiple steps, starting with the preparation of the bromo-dinitrophenyl azo compound. This is achieved through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with a naphthalenyl amine. The final step involves the reaction of the azo compound with ethoxy-ethanol under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of advanced reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation: The hydroxyl group in the ethanol chain can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted products where the bromide group is replaced by nucleophiles like hydroxide, alkoxide, or amines.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the ethanol chain.
Aplicaciones Científicas De Investigación
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the nitro groups can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-bromo-: Similar in structure but lacks the azo and nitro groups.
Ethanol, 2-(4-bromophenoxy)-: Contains a bromophenoxy group instead of the bromo-dinitrophenyl azo group.
Ethanol, 2-bromo-, acetate: An acetate ester derivative of 2-bromoethanol.
Uniqueness
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and nitro groups, along with the ethoxy-ethanol chain, makes it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
65104-24-7 |
|---|---|
Fórmula molecular |
C20H18BrN5O6 |
Peso molecular |
504.3 g/mol |
Nombre IUPAC |
2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H18BrN5O6/c21-16-11-13(25(28)29)12-19(26(30)31)20(16)24-23-18-6-5-17(22-7-9-32-10-8-27)14-3-1-2-4-15(14)18/h1-6,11-12,22,27H,7-10H2 |
Clave InChI |
UWVWXCLYUOTGDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


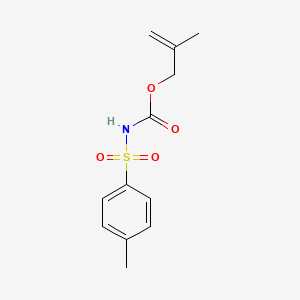

![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
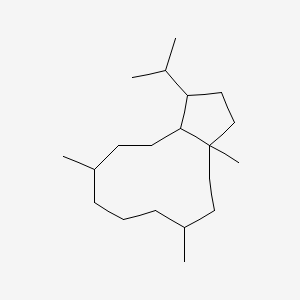
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
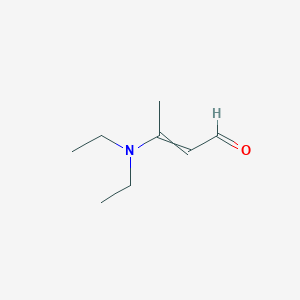
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
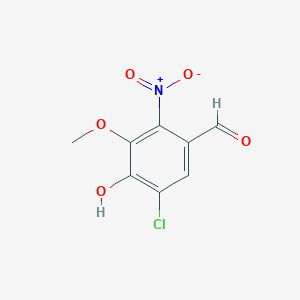
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)

![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

